REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][N:7]([CH:14]([CH2:20][C:21](O)=O)[C@@H:15](C(=O)N)[NH2:16])[C:8]2=[O:13])([O-:3])=[O:2].S(Cl)(Cl)=O.[OH2:28].[C:29](=O)([O-])[O-:30].[Na+].[Na+]>CN(C)C=O.CO>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][N:7]([CH:14]1[CH2:20][CH2:21][C:29](=[O:30])[NH:16][C:15]1=[O:28])[C:8]2=[O:13])([O-:3])=[O:2] |f:3.4.5|
|
Name
|
3-(4-nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-isoglutamine
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2CN(C(C2=CC=C1)=O)C([C@H](N)C(N)=O)CC(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
for stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by droplet below 0° C.
|
Type
|
CUSTOM
|
Details
|
reaction in heat preservation for 2˜3 hours
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to get light yellow crude
|
Type
|
CUSTOM
|
Details
|
yield as a light yellow solid
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C2CN(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |